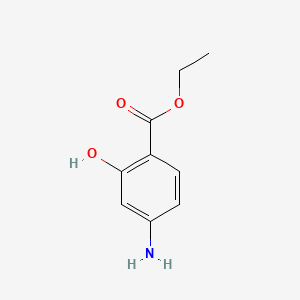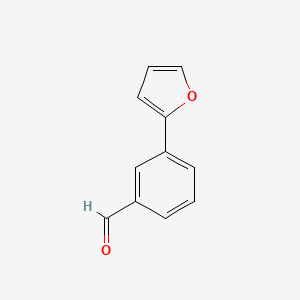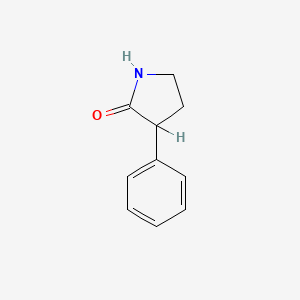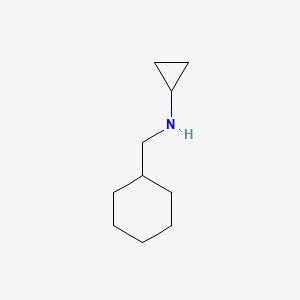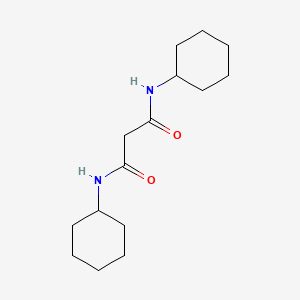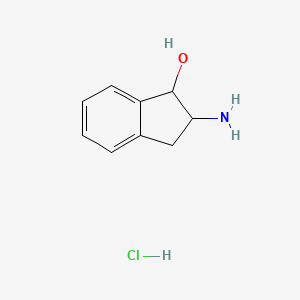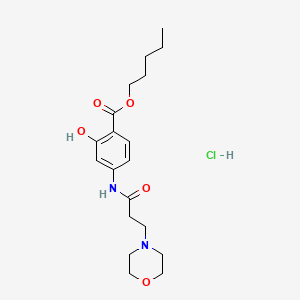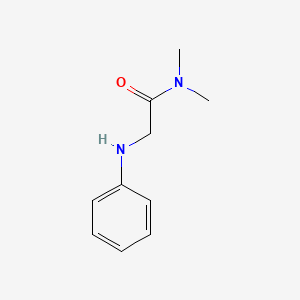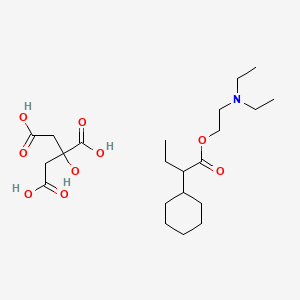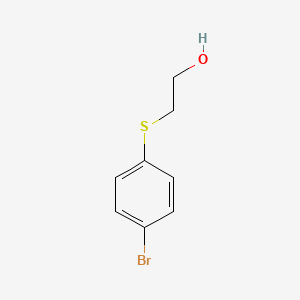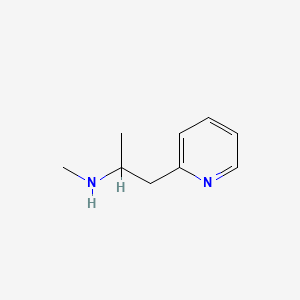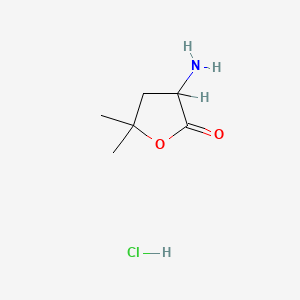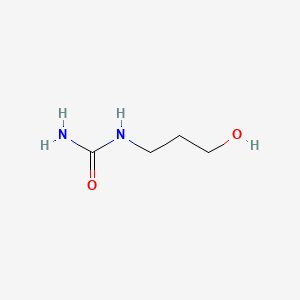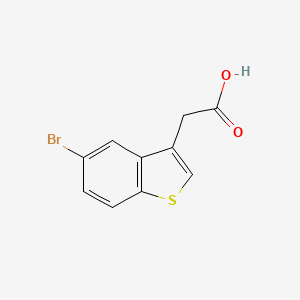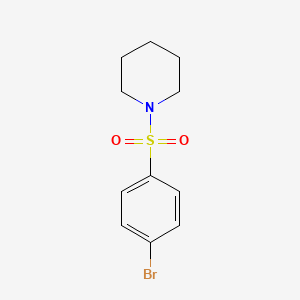
1-((4-Bromophenyl)sulfonyl)piperidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 1-((4-Bromophenyl)sulfonyl)piperidine involves multiple steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled conditions, followed by substitution reactions to introduce various functional groups. These synthesis strategies are key to producing compounds with potential biological activities, including antimicrobial properties against various pathogens (Khalid et al., 2013) (Vinaya et al., 2009).
Molecular Structure Analysis
Crystal and molecular structure studies of related sulfonamide derivatives have revealed that these compounds crystallize in specific crystal systems, with the piperidine ring typically adopting a chair conformation. The geometry around the sulfur atom is often distorted tetrahedral, indicating the complex spatial arrangement of these molecules (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-((4-Bromophenyl)sulfonyl)piperidine derivatives often include nucleophilic substitution and annulation reactions, leading to the formation of various heterocyclic compounds. These reactions are crucial for modifying the chemical structure and thus the biological activity of the compounds. For instance, phosphine-catalyzed annulation reactions have been utilized to create piperidine derivatives with potential biological applications (Liu et al., 2021).
Physical Properties Analysis
The physical properties of 1-((4-Bromophenyl)sulfonyl)piperidine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and potential applications in drug formulation and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, define the potential utility of 1-((4-Bromophenyl)sulfonyl)piperidine derivatives in medicinal chemistry. Studies have explored their bioactivity, demonstrating how modifications to the sulfonamide structure can enhance or reduce biological activity against specific targets (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
Anticancer Research
- A study by Rehman et al. (2018) discussed the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promising results as anticancer agents. These compounds were synthesized using a process that involves ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, a close relative of the target compound, highlighting its potential in cancer treatment research (Rehman et al., 2018).
Biological Activity and Antioxidant Capacity
- Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds featuring piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity. This study highlights the biological significance of sulfonyl and piperidine compounds in medicinal chemistry (Karaman et al., 2016).
Antibacterial Potential
- Iqbal et al. (2017) focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores, with a structural component similar to the target compound. Their research showed moderate inhibitory effects against various bacterial strains, indicating the potential use of similar compounds in antibacterial applications (Iqbal et al., 2017).
Enzyme Inhibition and Molecular Docking
- Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides and assessed their enzyme inhibition potential. The study’s focus on compounds structurally related to the target compound contributes to understanding its potential in enzyme inhibition and molecular docking studies (Khalid et al., 2016).
Antimicrobial Activity in Agriculture
- Vinaya et al. (2009) explored the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. This study indicates the agricultural applications of similar sulfonyl-piperidine compounds (Vinaya et al., 2009).
Drug Synthesis and Characterization
- Jayachandra et al. (2018) identified and characterized various substances related to multidrug-resistant tuberculosis, including compounds with a sulfonyl-piperidine moiety. This highlights the role of such compounds in drug synthesis and characterization for treating serious infections (Jayachandra et al., 2018).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the therapeutic potential of piperidine derivatives .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWJTUSLSQWCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232319 | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromophenyl)sulfonyl)piperidine | |
CAS RN |
834-66-2 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000834662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 834-66-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 1-((p-bromophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

